1-Iminophenothiazin-3-amine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iminophenothiazin-3-amine;perchloric acid is a compound that combines the properties of 1-Iminophenothiazin-3-amine, a derivative of phenothiazine, with perchloric acid, a strong mineral acid. Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. Perchloric acid, on the other hand, is a powerful oxidizing agent used in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iminophenothiazin-3-amine typically involves the reaction of phenothiazine with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The resulting product is then treated with perchloric acid to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of perchloric acid in industrial settings requires stringent safety measures due to its highly reactive and corrosive nature .
Chemical Reactions Analysis
Types of Reactions: 1-Iminophenothiazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated products
Scientific Research Applications
1-Iminophenothiazin-3-amine;perchloric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating psychiatric disorders and as an antiemetic.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Iminophenothiazin-3-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Phenothiazine: A parent compound with similar structural features.
Chlorpromazine: An antipsychotic drug derived from phenothiazine.
Promethazine: An antiemetic and antihistamine agent.
Uniqueness: 1-Iminophenothiazin-3-amine;perchloric acid stands out due to its combined properties of phenothiazine derivatives and perchloric acid.
Properties
CAS No. |
82252-33-3 |
---|---|
Molecular Formula |
C12H10ClN3O4S |
Molecular Weight |
327.74 g/mol |
IUPAC Name |
1-iminophenothiazin-3-amine;perchloric acid |
InChI |
InChI=1S/C12H9N3S.ClHO4/c13-7-5-8(14)12-11(6-7)16-10-4-2-1-3-9(10)15-12;2-1(3,4)5/h1-6,14H,13H2;(H,2,3,4,5) |
InChI Key |
VVTPMNOWSITBJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=CC3=N)N)S2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.